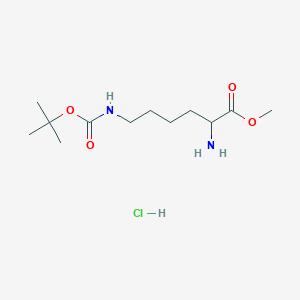
N-Boc-L-lysine methyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-L-lysine methyl ester hydrochloride is a chemical compound with the molecular formula C12H25ClN2O4 and a molecular weight of 296.79 g/mol . It is commonly used in peptide synthesis and serves as a protected form of lysine, an essential amino acid . The compound is characterized by its white to off-white solid appearance and is soluble in methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-L-lysine methyl ester hydrochloride typically involves the following steps :
Protection of Lysine: Lysine is reacted with tert-butoxycarbonyl chloride (Boc-Cl) to form N-Boc-L-lysine.
Esterification: N-Boc-L-lysine is then reacted with methanol to produce N-Boc-L-lysine methyl ester.
Formation of Hydrochloride Salt: Finally, N-Boc-L-lysine methyl ester is treated with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Boc-L-lysine methyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions to yield free lysine methyl ester.
Hydrolysis: The ester group can be hydrolyzed to form N-Boc-L-lysine.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Basic Conditions: Sodium hydroxide (NaOH) can be used for the hydrolysis of the ester group.
Major Products Formed
Lysine Methyl Ester: Formed upon removal of the Boc group.
N-Boc-L-lysine: Formed upon hydrolysis of the ester group.
Scientific Research Applications
N-Boc-L-lysine methyl ester hydrochloride has a wide range of applications in scientific research :
Chemistry: Used in peptide synthesis as a protected lysine derivative.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: Applied in the production of cationic surfactants and hydrogels.
Mechanism of Action
The mechanism of action of N-Boc-L-lysine methyl ester hydrochloride involves its role as a protected lysine derivative . The Boc group protects the amino group of lysine during peptide synthesis, preventing unwanted side reactions . Upon removal of the Boc group, the free lysine can participate in further chemical reactions, such as peptide bond formation .
Comparison with Similar Compounds
Properties
IUPAC Name |
methyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4;/h9H,5-8,13H2,1-4H3,(H,14,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANRHOPPXCBHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

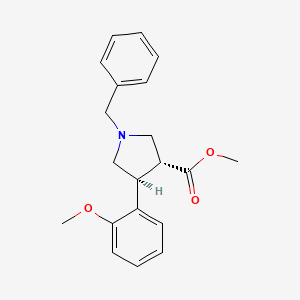
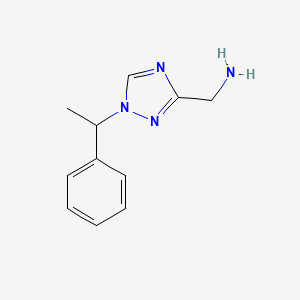
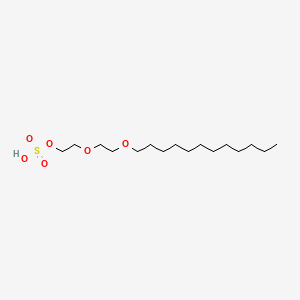
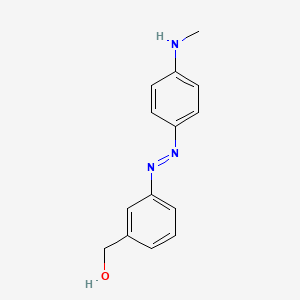
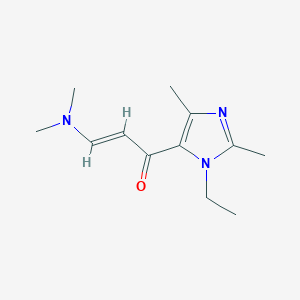
![2-amino-1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12816386.png)
![N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B12816396.png)
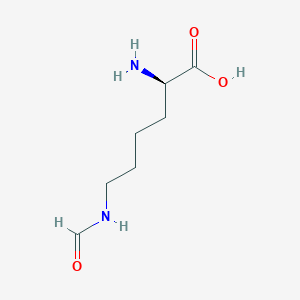
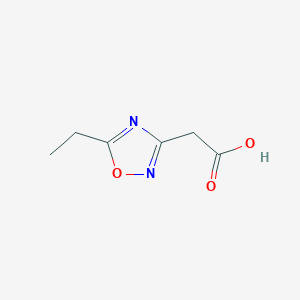
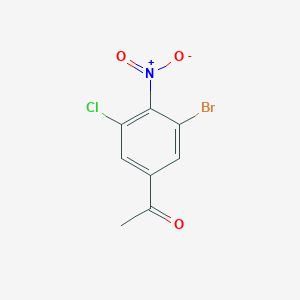
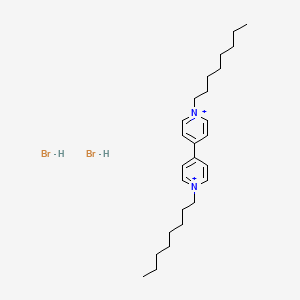
![N-Hydroxy-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B12816437.png)
![[2-(dimethylcarbamoyloxy)phenyl]methyl-diethyl-methylazanium;iodide](/img/structure/B12816445.png)
